2-Amino-3-chlorobutanoic acid
Overview
Description
2-Amino-3-chlorobutanoic acid, also known as β-amino-β-chloroalanine (BCA), is a non-proteinogenic amino acid that is commonly found in plants of the genus Lathyrus. BCA has been shown to have potential applications in scientific research due to its unique chemical properties and mechanisms of action.
Mechanism Of Action
BCA is known to inhibit the activity of the enzyme cystathionine β-synthase (CBS), which is involved in the biosynthesis of the amino acid cysteine. This inhibition can lead to an accumulation of homocysteine, which has been linked to various health conditions.
Biochemical And Physiological Effects
Studies have shown that BCA can have a range of biochemical and physiological effects, including altering the levels of various amino acids in the body and affecting the activity of enzymes involved in amino acid metabolism. BCA has also been shown to have neuroprotective effects and may have potential applications in the treatment of certain neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using BCA in lab experiments is its ability to selectively inhibit the activity of CBS without affecting other enzymes or proteins. However, BCA can be difficult to synthesize and is not widely available, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving BCA, including further studies on its mechanisms of action and potential therapeutic applications. Additionally, BCA may have applications in the development of new drugs and therapies targeting CBS and related enzymes.
Synthesis Methods
BCA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of chloroacetic acid with ammonia to form chloroalanine, which is then converted to BCA through a process of deamination.
Scientific Research Applications
BCA has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a precursor for the synthesis of other amino acids and peptides.
properties
IUPAC Name |
2-amino-3-chlorobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYASMWDAMXQQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932653 | |
Record name | 2-Amino-3-chlorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chlorobutanoic acid | |
CAS RN |
14561-56-9 | |
Record name | 2-Amino-3-chlorobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-chlorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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